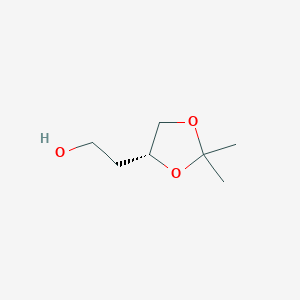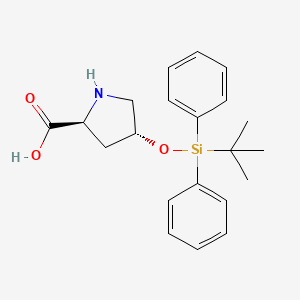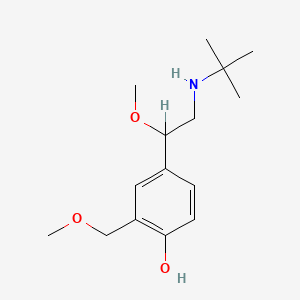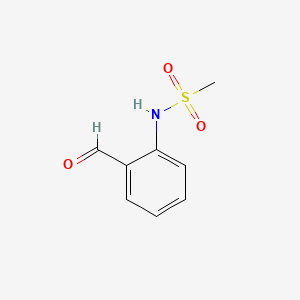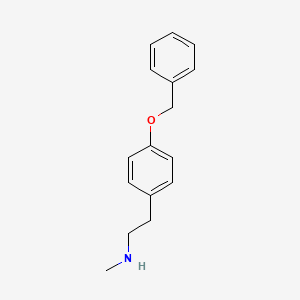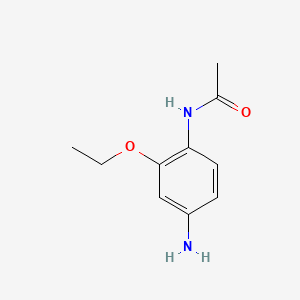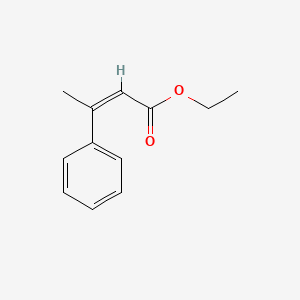
Ethyl 3-phenylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 3-phenylbut-2-enoate can be synthesized through various methods. One common method involves the esterification of cinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation and recrystallization to obtain the desired product in high purity .
化学反応の分析
Types of Reactions: Ethyl 3-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of cinnamyl alcohol derivatives.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Ethyl 3-phenylbut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of flavors, fragrances, and food additives.
作用機序
The mechanism of action of ethyl 3-phenylbut-2-enoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, it may act as a substrate for esterases, leading to the formation of corresponding acids and alcohols. The pathways involved often include hydrolysis and subsequent metabolic transformations .
類似化合物との比較
Ethyl cinnamate: Similar structure but lacks the β-methyl group.
Methyl cinnamate: Similar ester but with a methyl group instead of an ethyl group.
Cinnamyl acetate: An ester of cinnamyl alcohol and acetic acid.
Uniqueness: Ethyl 3-phenylbut-2-enoate is unique due to its β-methyl group, which influences its reactivity and physical properties. This structural feature distinguishes it from other cinnamate esters and contributes to its specific applications in flavor and fragrance formulations .
特性
CAS番号 |
945-93-7 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
ethyl (Z)-3-phenylbut-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9- |
InChIキー |
BSXHSWOMMFBMLL-KTKRTIGZSA-N |
SMILES |
CCOC(=O)C=C(C)C1=CC=CC=C1 |
異性体SMILES |
CCOC(=O)/C=C(/C)\C1=CC=CC=C1 |
正規SMILES |
CCOC(=O)C=C(C)C1=CC=CC=C1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ethyl 3-phenylbut-2-enoate a suitable substrate for studying asymmetric hydrogenation with iridium catalysts?
A1: this compound is a prochiral trisubstituted alkene, a class of molecules often used as a benchmark for evaluating the effectiveness of new chiral catalysts in asymmetric hydrogenation reactions. [, ] This is because the successful reduction of these substrates, yielding chiral products, is of great interest to the pharmaceutical and fine chemical industries. The studies cited used this compound alongside other substrates to investigate the performance of novel iridium catalysts with proline-based ligands.
Q2: How do the different types of proline-based ligands described in the research impact the performance of iridium catalysts in asymmetrically hydrogenating this compound?
A2: The research by [] describes several types of proline-based ligands for iridium catalysts, categorized as P,O ligands (including carbamatophosphines, amidophosphines, and ureaphosphines) and P,N ligands. Each type forms a different size metallacycle upon binding to iridium. While all ligand types were able to catalyze the asymmetric hydrogenation of this compound, the P,O ligand/iridium complexes, particularly those with amidophosphine or ureaphosphine ligands, generally demonstrated higher enantioselectivities compared to the P,N ligand systems. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


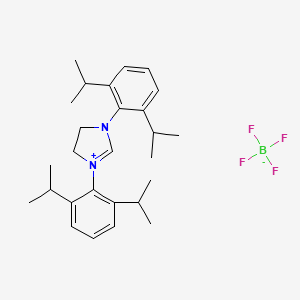
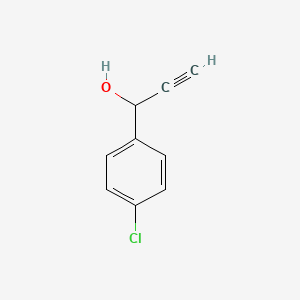

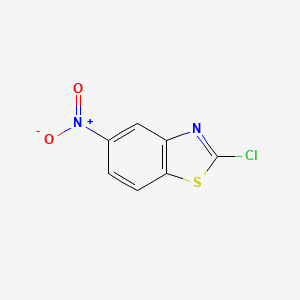

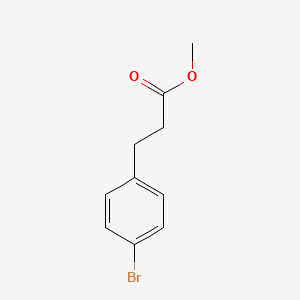
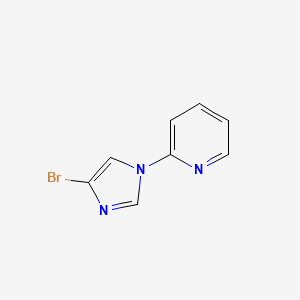
![2-Iodo-benzo[b]thiophene](/img/structure/B1589447.png)
